[2-[2-[2-[2-[2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]-6-phenacylphenyl] 6-azidohexanoate
[2-[2-[2-[2-[2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]-6-phenacylphenyl] 6-azidohexanoate
UV Cleavable Biotin-PEG2-Azide is PEG derivative containing a biotin group and an azide group. The azide group can react to form a stable triazole linkage. The hydrophilic PEG spacer increases solubility in aqueous media and increases membrane impermeability of the molecules conjugated to the biotin compound. PEG Linkers may be useful in the development of antibody drug conjugates.
Brand Name:
Vulcanchem
CAS No.:
1654739-36-2
VCID:
VC0546485
InChI:
InChI=1S/C38H51N7O9S/c39-45-42-17-8-2-5-16-35(49)54-37-28(24-30(46)27-10-3-1-4-11-27)12-9-13-31(37)53-25-34(48)41-19-21-52-23-22-51-20-18-40-33(47)15-7-6-14-32-36-29(26-55-32)43-38(50)44-36/h1,3-4,9-13,29,32,36H,2,5-8,14-26H2,(H,40,47)(H,41,48)(H2,43,44,50)/t29-,32?,36-/m0/s1
SMILES:
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)COC3=CC=CC(=C3OC(=O)CCCCCN=[N+]=[N-])CC(=O)C4=CC=CC=C4)NC(=O)N2
Molecular Formula:
C38H51N7O9S
Molecular Weight:
781.93
[2-[2-[2-[2-[2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]-6-phenacylphenyl] 6-azidohexanoate
CAS No.: 1654739-36-2
Cat. No.: VC0546485
Molecular Formula: C38H51N7O9S
Molecular Weight: 781.93
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | UV Cleavable Biotin-PEG2-Azide is PEG derivative containing a biotin group and an azide group. The azide group can react to form a stable triazole linkage. The hydrophilic PEG spacer increases solubility in aqueous media and increases membrane impermeability of the molecules conjugated to the biotin compound. PEG Linkers may be useful in the development of antibody drug conjugates. |
|---|---|
| CAS No. | 1654739-36-2 |
| Molecular Formula | C38H51N7O9S |
| Molecular Weight | 781.93 |
| IUPAC Name | [2-[2-[2-[2-[2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]-6-phenacylphenyl] 6-azidohexanoate |
| Standard InChI | InChI=1S/C38H51N7O9S/c39-45-42-17-8-2-5-16-35(49)54-37-28(24-30(46)27-10-3-1-4-11-27)12-9-13-31(37)53-25-34(48)41-19-21-52-23-22-51-20-18-40-33(47)15-7-6-14-32-36-29(26-55-32)43-38(50)44-36/h1,3-4,9-13,29,32,36H,2,5-8,14-26H2,(H,40,47)(H,41,48)(H2,43,44,50)/t29-,32?,36-/m0/s1 |
| Standard InChI Key | JHYKDGNZEADRIH-ZPIGJYFOSA-N |
| SMILES | C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)COC3=CC=CC(=C3OC(=O)CCCCCN=[N+]=[N-])CC(=O)C4=CC=CC=C4)NC(=O)N2 |
| Appearance | Solid powder |
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